5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H11BrFN and a molecular weight of 244.1 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a tetrahydronaphthalenamine structure, making it a unique and valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination and fluorination of a tetrahydronaphthalenamine precursor. The reaction conditions often include the use of bromine and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in specific positions on the tetrahydronaphthalenamine structure differentiates it from other similar compounds .
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2 |
InChI Key |
AIJXLYPSAJHLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)Br)N |
Origin of Product |
United States |
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